![molecular formula C6H5F9O3S B3043158 1H,1H,2H,2H-Perfluorohexanesulphonic acid CAS No. 757124-72-4](/img/structure/B3043158.png)
1H,1H,2H,2H-Perfluorohexanesulphonic acid
Overview
Description
Perfluorohexanesulphonic acid is a type of perfluorinated compound with a sulfonic acid functional group attached to a hexane backbone where all hydrogen atoms have been replaced by fluorine atoms. This class of compounds is known for their exceptional chemical stability, resistance to degradation, and potential for bioaccumulation .
Synthesis Analysis
The synthesis of perfluorohexanesulphonic acid and its derivatives can be achieved through various methods. One approach involves the preparation from corresponding alkyl iodides or alkenes and sodium hydrogen sulfite. The synthesis process is designed to introduce sulfonic acid groups to the perfluorinated carbon chain, resulting in compounds like (CF3)3CCFHCF2SO3Na .
Molecular Structure Analysis
The molecular structure of perfluorohexanesulphonic acid is characterized by a fully fluorinated carbon chain, which imparts unique physical and chemical properties to the molecule. The presence of the sulfonic acid group provides the molecule with its acidic character and the ability to form salts .
Chemical Reactions Analysis
Perfluorohexanesulphonic acid can participate in reactions typical of sulfonic acids, such as the formation of salts and esters. The high electronegativity of the surrounding fluorine atoms affects the reactivity of the sulfonic acid group, potentially leading to unique reactivity patterns compared to non-fluorinated analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorohexanesulphonic acid are influenced by its perfluorinated structure. These compounds exhibit high thermal stability, chemical inertness, and hydrophobicity, along with oleophobic characteristics. Their resistance to degradation also makes them persistent in the environment, which is a significant concern for their use and disposal .
Relevant Case Studies
Although the provided papers do not directly discuss case studies involving 1H,1H,2H,2H-perfluorohexanesulphonic acid, the synthesis and characterization of related perfluorinated compounds suggest their potential applications and environmental impact. For instance, the solvent-free synthesis of alpha-aminophosphonates using 1-hexanesulphonic acid sodium salt demonstrates the utility of sulfonic acid derivatives in green chemistry applications . Additionally, the preparation of new derivatives of 2-chloroethylphosphonic acid for use in agriculture shows the relevance of phosphonic and sulfonic acids in developing compounds with specific functional applications .
Scientific Research Applications
Nanoparticle Modification and Characterization
- Perfluorinated phosphonic acid modifications, including variants of 1H,1H,2H,2H-perfluorohexanesulphonic acid, are used to modify zinc oxide (ZnO) nanoparticles. These modifications enhance the stability of the nanoparticles, as evidenced by various characterization techniques like infrared spectroscopy and X-ray photoelectron spectroscopy. The increased stability is attributed to the strong electronegativity of the perfluoro head group (Quiñones et al., 2017).
Agricultural and Environmental Interactions
- In agricultural and environmental contexts, compounds like this compound are studied for their absorption and transformation in plants like wheat. This research is crucial for understanding the environmental impact and potential health risks of such compounds (Zhou et al., 2019).
Consumer Product Safety and Environmental Fate
- The presence and fate of fluorotelomer alcohols, including variants of this compound, in consumer products are researched to assess their environmental impact and safety. This includes studying their concentration in various products and their behavior during processes like washing and drying (Liu et al., 2015).
Proton Exchange Membranes in Fuel Cells
- Phosphonic acid-based proton exchange membrane materials, potentially including this compound derivatives, are studied for fuel cell applications. Their hydrogen bonding and proton mobilities are analyzed using techniques like solid-state NMR spectroscopy, contributing to the development of more efficient fuel cells (Brunklaus et al., 2009).
Surface Modification and Protection
- The formation of self-assembled monolayer films using compounds like this compound on surfaces such as aluminum and copper oxide is explored. These studies investigate the properties and chemical stability of the films, which are crucial for applications in microelectronics and nanoelectromechanical systems (Hoque et al., 2008).
Safety and Hazards
1H,1H,2H,2H-Perfluorohexanesulphonic acid is harmful if swallowed and may cause respiratory irritation . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
As a pfas, it is known to have broad environmental and biological distribution due to its persistence and bioaccumulative properties .
Mode of Action
As a PFAS, it is known to be resistant to degradation and can persist in the environment for a long time . It can also bioaccumulate in organisms, leading to potential toxic effects .
Pharmacokinetics
As a pfas, it is known to be persistent in the environment and can bioaccumulate in organisms . These properties can impact its bioavailability.
Result of Action
As a PFAS, it has been found as a contaminant in drinking water , suggesting potential environmental and health impacts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorohexanesulphonic acid. Its persistence and bioaccumulative properties allow it to remain in the environment for extended periods . Factors such as temperature, pH, and presence of other contaminants can potentially affect its stability and action.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGIGTRUEITPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2SO3H, C6H5F9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 4:2 FtS | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891564 | |
Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
757124-72-4 | |
Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,2H,2H-Perfluorohexanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.